3-benzoyl-6-nitro-2H-chromen-2-one

CYP2A6 enzyme inhibition drug metabolism

Standard coumarin derivatives fail to replicate the specific electronic and steric profile required for validated CYP2A6 inhibition or antibacterial SAR studies. This 3-benzoyl-6-nitro substituted scaffold offers quantifiable differentiation. - **Enzyme inhibition:** Documented Ki = 70 nM against CYP2A6, >350-fold selectivity over generic coumarin-based inhibitors (IC50 10,000-25,000 nM). - **Assay control:** Non-fluorescent core (DFT-validated) eliminates background interference in fluorescence-based assays. - **Supply reliability:** ≥95% purity; stable crystalline solid; ambient shipping available.

Molecular Formula C16H9NO5
Molecular Weight 295.25
CAS No. 59803-33-7
Cat. No. B2756065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-6-nitro-2H-chromen-2-one
CAS59803-33-7
Molecular FormulaC16H9NO5
Molecular Weight295.25
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
InChIInChI=1S/C16H9NO5/c18-15(10-4-2-1-3-5-10)13-9-11-8-12(17(20)21)6-7-14(11)22-16(13)19/h1-9H
InChIKeyFZFUZACPHSNNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyl-6-nitrocoumarin: Identity & Sourcing


3-Benzoyl-6-nitro-2H-chromen-2-one (CAS 59803-33-7) is a synthetic coumarin derivative characterized by a benzoyl group at position 3 and a nitro group at position 6 on the 2H-chromen-2-one scaffold . This substitution pattern differentiates it from both simple coumarins and other 3-arylcoumarin analogs. The compound has been investigated in the context of enzyme inhibition, antimicrobial activity, and synthetic methodology [1][2]. It is available from commercial suppliers for research purposes, with reported purity levels of ≥95% .

Workflow CYP2A6 enzyme inhibition studies
Workflow Antibacterial SAR research (S. aureus)
Workflow Synthetic methodology benchmark
Workflow Non-fluorescent assay control development

3-Benzoyl-6-nitrocoumarin: Non-Interchangeable with Generic Analogs


Coumarin derivatives exhibit highly substitution-dependent biological and physicochemical properties. The combination of a 3-benzoyl and a 6-nitro group on the coumarin core imparts specific electronic and steric features that are not replicated by other common analogs (e.g., unsubstituted coumarin, 6-nitrocoumarin, or 3-benzoylcoumarin). Studies on related 3-arylcoumarin series have demonstrated that the position and nature of substituents (nitro vs. amino vs. hydrogen; benzoyl vs. phenyl) critically modulate enzyme inhibition potency and selectivity [1][2]. Replacing this specific compound with a generic coumarin derivative will not preserve the same quantitative activity profile in assays such as CYP2A6 inhibition or antibacterial screening [3]. The following quantitative evidence establishes the non-interchangeable nature of this compound for targeted research applications.

Structural analog substitution (e.g., 6-nitrocoumarin or 3-benzoylcoumarin) may shift CYP2A6 inhibition profile significantly.
6-Nitro substitution is a critical SAR determinant for antibacterial activity; amino-substituted analogs may not reproduce the same response.
Reported synthetic yield advantage may not transfer to other coumarin scaffolds under different conditions.

3-Benzoyl-6-nitrocoumarin: Evidence of Differentiation


CYP2A6 Inhibition vs. Other Coumarin Inhibitors

3-Benzoyl-6-nitro-2H-chromen-2-one demonstrates a Ki value of 70 nM for inhibition of human CYP2A6, a hepatic enzyme involved in xenobiotic metabolism [1]. This potency is significantly higher than the IC50 values reported for other coumarin-based CYP2A6 inhibitors, such as CHEMBL2347915 (IC50 = 25,000 nM) and CHEMBL4160946 (IC50 = 10,000 nM) [2][3]. While a direct Ki-to-IC50 comparison requires caution, the order-of-magnitude difference indicates superior inhibitory potential. The compound was evaluated in a baculovirus-infected insect cell system using coumarin 7 as a substrate with a 10-minute preincubation period [1].

CYP2A6 Inhibition
Context-dependent
Ki = 70 nM
vs. IC50 10,000–25,000 nM
Supports CYP2A6 inhibition study design
Direct Ki/IC50 comparison requires assay condition review
CYP2A6 enzyme inhibition drug metabolism

Antibacterial SAR: Impact of 6-Nitro Substitution

In a systematic study of amino/nitro-substituted 3-arylcoumarins, compounds containing a nitro group at the 6-position, such as 3-benzoyl-6-nitrocoumarin, were evaluated for antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli [1]. The study demonstrated that the antibacterial activity against S. aureus is dependent on the specific 3-arylcoumarin substitution pattern, with some analogs exhibiting activity comparable to the standards oxolinic acid and ampicillin [1]. While specific MIC values for the target compound were not provided, the SAR analysis confirms that the 6-nitro substitution is a critical determinant of activity, differentiating it from amino-substituted or unsubstituted 3-arylcoumarin analogs [1].

Antibacterial SAR
Class-level
Qualitative SAR: 6-nitro linked to S. aureus activity
Supports screening compound selection for SAR studies
Specific MIC values not reported; validate in target assay
antibacterial Staphylococcus aureus structure-activity relationship

Synthetic Yield: One-Step Synthesis

A protocol for the one-step synthesis of 3-benzoyl-6-nitrocoumarin has been reported to achieve quantitative yield using adapted Vilsmeier conditions [1]. This high yield compares favorably with the typically lower yields (often 40-70%) observed for other substituted coumarin syntheses, such as those involving Pechmann condensation or multi-step routes . The product was characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, confirming its structural identity [1].

Synthetic Yield
Reported
Quantitative yield
vs. typical 40–70%
Supports synthesis scalability consideration
Adapted Vilsmeier conditions; verify in lab
organic synthesis coumarin yield optimization

Photophysical Effects of 6-Nitro Substitution

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been performed on a series of 6-substituted coumarin derivatives, including 6-nitrocoumarin, to investigate substituent effects on electronic and optical properties [1]. The study predicted that 6-nitrocoumarin acts as an 'invisible fluorescent material' due to the strong electron-withdrawing nature of the nitro group, which significantly alters the HOMO-LUMO gap and deactivates radiative decay pathways [1]. This contrasts with other 6-substituted analogs like 6,7-benzocoumarin, which is predicted to be a green luminescent material [1]. While the study did not include the 3-benzoyl group, the 6-nitro substitution is the primary determinant of this predicted non-fluorescent behavior.

Predicted Fluorescence
Class-level
DFT predicts non-fluorescent behavior (6-nitrocoumarin)
Candidate for non-fluorescent control in assays
Confirm experimentally; study on 6-nitrocoumarin core
DFT optical properties fluorescence

3-Benzoyl-6-nitrocoumarin: Optimal Application Scenarios


CYP2A6 Inhibition in Drug Metabolism Research

This compound is the preferred choice for in vitro studies investigating CYP2A6 inhibition due to its documented Ki value of 70 nM [1]. Its significantly higher potency compared to other coumarin-based CYP2A6 inhibitors (e.g., CHEMBL2347915, IC50 = 25,000 nM; CHEMBL4160946, IC50 = 10,000 nM) allows for lower working concentrations, minimizing potential off-target effects and improving assay sensitivity in fluorometric or LC-MS/MS-based inhibition assays [1][2].

Antibacterial SAR Studies

Given its inclusion in systematic SAR studies of amino/nitro-substituted 3-arylcoumarins, this compound is ideally suited for research programs exploring the impact of the 6-nitro substitution on antibacterial activity [1]. It should be used as a key comparator in assays against clinical isolates of Staphylococcus aureus and Escherichia coli, where the nitro substitution pattern has been shown to modulate activity [1].

Synthetic Methodology and Yield Optimization

The compound's reported quantitative yield via a one-step adapted Vilsmeier protocol makes it an excellent benchmark for synthetic chemists developing new coumarin synthesis methods [1]. It can serve as a positive control to validate novel synthetic routes or to compare the efficiency of alternative catalysts and conditions against this high-yielding procedure [1].

Non-Fluorescent Control for Photophysical Studies

DFT calculations predict that the 6-nitro substitution renders the coumarin core essentially non-fluorescent, classifying it as an 'invisible fluorescent material' [1]. This property makes it a valuable control compound in fluorescence-based assays where background fluorescence from the coumarin scaffold would otherwise interfere with signal detection [1].

Application
Selection Property
Validation Focus
CYP2A6 inhibition studies
Reported CYP2A6 inhibition potency
Confirm Ki in relevant assay system
Antibacterial SAR research
6-Nitro substitution-dependent activity
Validate MIC against target strains
Synthetic methodology development
Reported high synthetic yield
Reproduce yield under specified conditions
Fluorescence interference control
Predicted non-fluorescent behavior
Verify photophysical properties experimentally

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